N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide
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Overview
Description
N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the trifluoromethylphenyl carbamoyl intermediate, followed by its reaction with a pyrimidine derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidine derivatives and piperidine-containing molecules. Examples include:
- Trifluoromethylphenyl pyrimidines
- Piperidine carboxamides
Uniqueness
N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, while the pyrimidine and piperidine rings contribute to its versatility in various applications.
Properties
IUPAC Name |
N-ethyl-1-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O2S/c1-2-25-20(31)14-6-8-29(9-7-14)17-11-19(27-13-26-17)32-12-18(30)28-16-5-3-4-15(10-16)21(22,23)24/h3-5,10-11,13-14H,2,6-9,12H2,1H3,(H,25,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZNUEZSCYPZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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